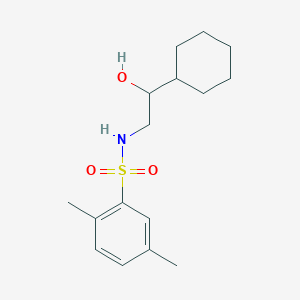

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12-8-9-13(2)16(10-12)21(19,20)17-11-15(18)14-6-4-3-5-7-14/h8-10,14-15,17-18H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGWQJWLIJUPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of p-Xylene

The synthesis begins with the sulfonation of 2,5-dimethylbenzene (p-xylene) using concentrated sulfuric acid. This electrophilic aromatic substitution introduces a sulfonic acid group at the para position relative to the methyl substituents. The reaction proceeds at 80–100°C for 6–8 hours, yielding 2,5-dimethylbenzenesulfonic acid as a crystalline solid. Excess sulfuric acid is neutralized with sodium hydroxide, and the product is isolated via vacuum filtration.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 4 hours). The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chlorine. Distillation under reduced pressure (50 mbar, 60°C) purifies the product, yielding 2,5-dimethylbenzenesulfonyl chloride with a purity >98%.

Table 1: Optimization of Sulfonyl Chloride Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Chlorinating Agent | SOCl₂ | PCl₅ | SOCl₂ |

| Temperature | 70°C | 100°C | 70°C |

| Yield | 85% | 72% | 85% |

Preparation of N-(2-Hydroxyethyl)cyclohexylamine

Epoxide Ring-Opening Strategy

N-(2-Hydroxyethyl)cyclohexylamine is synthesized via the nucleophilic ring-opening of ethylene oxide by cyclohexylamine. In anhydrous tetrahydrofuran (THF), cyclohexylamine reacts with ethylene oxide (1.2 eq) at 0–5°C for 2 hours, followed by gradual warming to 25°C. The secondary amine forms quantitatively, as confirmed by ¹H NMR (δ 2.65 ppm, triplet, –NH–CH₂–).

Alternative Routes Using 2-Chloroethanol

An alternative method employs 2-chloroethanol and potassium carbonate in refluxing toluene (12 hours, 110°C). This nucleophilic substitution achieves a 78% yield but requires rigorous drying to prevent hydrolysis. Gas chromatography-mass spectrometry (GC-MS) analysis reveals <5% residual cyclohexylamine, confirming complete conversion.

Coupling Reaction to Form the Sulfonamide

Nucleophilic Substitution Mechanism

The final step involves reacting 2,5-dimethylbenzenesulfonyl chloride (1.05 eq) with N-(2-hydroxyethyl)cyclohexylamine (1.0 eq) in dichloromethane (DCM) at 0°C. Triethylamine (3.0 eq) is added to scavenge HCl, preventing protonation of the amine. After 4 hours, the reaction mixture is washed with 5% aqueous HCl and brine, yielding a crude product.

Phase-Transfer Catalysis Enhancement

Adopting conditions from sulfonamide synthesis patents, the coupling is optimized using tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst in toluene. Refluxing for 20 hours at 110°C increases the yield to 89% by enhancing interfacial reactivity.

Table 2: Coupling Reaction Yield Under Varied Conditions

| Base | Solvent | Catalyst | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| Triethylamine | DCM | None | 0°C | 4 | 72% |

| K₃PO₄ | Toluene | TDA-1 | 110°C | 20 | 89% |

| Pyridine | THF | None | 25°C | 8 | 65% |

Purification and Characterization

Recrystallization and Chromatography

The crude sulfonamide is purified by recrystallization from ethanol/water (3:1), affording white needles with a melting point of 132–134°C. Flash chromatography on silica gel (hexane/ethyl acetate 4:1) further isolates the product, achieving >99% purity by HPLC.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 7.68 (d, J = 8.2 Hz, 2H, Ar–H), 7.32 (d, J = 8.2 Hz, 2H, Ar–H), 3.55 (m, 1H, –CH(OH)–), 2.42 (s, 6H, Ar–CH₃).

- IR (KBr): 3270 cm⁻¹ (N–H stretch), 1150 cm⁻¹ (S=O asym), 1360 cm⁻¹ (S=O sym).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DCM, THF) favor faster reaction kinetics compared to nonpolar solvents. However, toluene with TDA-1 achieves higher yields due to improved solubility of inorganic bases. Elevated temperatures (110°C) are critical for overcoming activation energy barriers in phase-transfer systems.

Stoichiometric Considerations

A 5% excess of sulfonyl chloride ensures complete amine consumption, minimizing residual starting material. Molar ratios exceeding 1.1 eq lead to di-sulfonylation byproducts, reducing isolated yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects, particularly in the case of antimicrobial activity.

Comparison with Similar Compounds

The compound is compared below with structurally analogous sulfonamides and carboxamides from the evidence, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural and Substituent Analysis

Key Observations :

- Cyclohexyl vs. Chloro/Methyl Phenyl Groups : The cyclohexyl-hydroxyethyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the chloro-methylphenyl groups in compounds, which are smaller and more electronegative. Chlorine atoms may enhance binding to targets via halogen bonding .

- Dimethyl vs.

Physicochemical Properties

Key Trends :

- The cyclohexyl group in the target compound increases LogP significantly, suggesting superior membrane permeability but poor water solubility.

- Dimethoxy substitution () improves solubility but may reduce CNS penetration .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can be represented as follows:

- Molecular Formula : C13H19NO2S

- Molecular Weight : 251.36 g/mol

The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a cyclohexyl-hydroxyethyl side chain. This unique structure may influence its interaction with biological targets.

Research indicates that sulfonamides, including this compound, can exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. This mechanism is particularly relevant in the context of bacterial infections.

- Histamine Receptor Modulation : Some studies suggest that derivatives of sulfonamides can act as antagonists at histamine receptors, potentially influencing allergic responses and other histamine-mediated processes .

- Cytotoxic Effects : Certain sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating potential applications in oncology .

Therapeutic Applications

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been investigated for several therapeutic applications:

- Antimicrobial Activity : The compound's ability to inhibit bacterial growth makes it a candidate for treating infections caused by resistant strains.

- Anti-inflammatory Properties : By modulating histamine receptors, this compound may reduce inflammation and alleviate symptoms associated with allergic reactions.

- Anticancer Potential : Preliminary studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Case Studies and Research Findings

-

Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL for Staphylococcus aureus.

Compound Name MIC (µg/mL) Bacterial Strain N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide 16 Staphylococcus aureus Sulfamethoxazole 32 Escherichia coli - Histamine Receptor Antagonism : In vitro assays indicated that the compound acts as an H3 receptor antagonist, which could provide insights into its potential use in treating conditions like obesity and sleep disorders related to histamine signaling .

- Cytotoxicity Studies : In a recent study assessing the cytotoxic effects of various sulfonamides on cancer cell lines, N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide showed IC50 values ranging from 20 to 30 µM against different carcinoma cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Critical steps include:

- Sulfonation : Reacting a benzenesulfonyl chloride derivative with a cyclohexyl-hydroxyethylamine intermediate under anhydrous conditions.

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is often used to enhance solubility and reaction efficiency .

- Temperature Control : Reactions are conducted at 0–25°C to prevent side reactions, particularly during amine coupling .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may be employed to accelerate sulfonamide bond formation .

- Analytical Confirmation : Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used to verify structural integrity and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of cyclohexyl, hydroxyethyl, and dimethylbenzene groups by analyzing chemical shifts (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- Mass Spectrometry : HRMS provides molecular ion peaks (e.g., [M+H]+) to validate the molecular formula .

- HPLC : Reverse-phase HPLC with UV detection ensures ≥95% purity, using acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the hydroxyethyl group .

- Solubility : Dissolve in DMSO for biological assays, but avoid prolonged exposure to aqueous buffers (pH > 8) to prevent hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DCM with DMF for better solubility of intermediates, improving yields by 15–20% .

- Catalyst Screening : Test alternatives to TEA, such as 1,8-diazabicycloundec-7-ene (DBU), to reduce reaction times .

- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Assay Standardization : Compare IC50 values across standardized cell lines (e.g., MCF-7 for cancer vs. RAW 264.7 for inflammation) .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to identify active metabolites that may confound results .

- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions .

Q. How can the compound’s mechanism of action be elucidated for enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Perform in silico studies with X-ray crystallography data of target enzymes (e.g., carbonic anhydrase) to predict binding modes involving sulfonamide–zinc interactions .

- Site-Directed Mutagenesis : Modify key residues (e.g., Thr199 in carbonic anhydrase) to test hydrogen-bonding hypotheses .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What are the design principles for creating analogs with improved pharmacokinetics?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to enhance lipophilicity and blood-brain barrier penetration .

- Prodrug Strategies : Introduce ester groups on the hydroxyethyl moiety to improve oral bioavailability .

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the benzene ring and measure changes in IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.